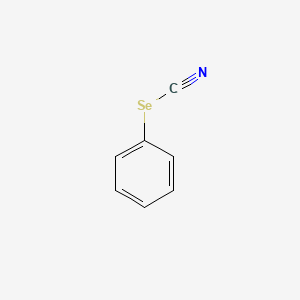

Phenyl selenocyanate

Übersicht

Beschreibung

Phenyl selenocyanate is an organic compound with the chemical formula C6H5SeCN. It belongs to the family of selenocyanates, which are characterized by the presence of a selenium atom bonded to a carbon atom, which is further connected to a nitrogen atom through a triple bond. This compound is known for its distinctive pungent odor and is used in various chemical reactions and research applications .

Vorbereitungsmethoden

Phenyl selenocyanate can be synthesized through several methods. One common synthetic route involves the reaction of phenylselenol (C6H5SeH) with cyanogen bromide (BrCN). This reaction involves the oxidation of phenylselenol to form phenylselenocyanate . Another method involves the reaction of benzeneselenenyl chloride with trimethylsilyl cyanide . These methods provide a straightforward approach to obtaining phenylselenocyanate in the laboratory.

Analyse Chemischer Reaktionen

Phenyl selenocyanate undergoes various chemical reactions, including:

Oxidation: It can oxidize primary and secondary alcohols to form the corresponding aldehydes and ketones.

Substitution: It acts as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds.

Reduction: It can be reduced to form phenylselenol.

Common reagents used in these reactions include oxidizing agents like cyanogen bromide and reducing agents like hydrogen gas. The major products formed from these reactions are aldehydes, ketones, and phenylselenol .

Wissenschaftliche Forschungsanwendungen

Phenyl selenocyanate (C6H5SeCN) is an organoselenium compound with a wide array of applications in chemistry, biology, medicine, and industry. This compound is characterized by a selenium atom bonded to a phenyl group and a cyanate group.

Scientific Research Applications

This compound serves as a reagent in various oxidative transformations, such as converting alcohols to carbonyl compounds. It has also been researched for its potential antioxidant and anticancer properties. Research indicates that this compound and related compounds may have cytotoxic effects on cancer cells and possess chemopreventive properties. In industrial processes, it can act as a catalyst, facilitating the formation of new chemical bonds.

Anticancer Activity

This compound exhibits cytotoxicity against various cancer cell lines. In studies involving colon (HT-29) and lung (H1299) cancer cell lines, derivatives of this compound displayed potent antiproliferative effects, with IC50 values below 12 µM. Derivative 2b was particularly effective, showing selective toxicity towards cancer cells while sparing nonmalignant cells . The anticancer effects of this compound involve the depletion of glutathione (GSH), leading to increased oxidative stress in cancer cells.

Antimicrobial Activity

Selenocyanates, including this compound, exhibit significant antimicrobial activities against bacteria and fungi . Benzyl selenocyanate has shown the highest antimicrobial activity, inhibiting the growth of various bacteria, such as Escherichia coli, Pseudomonas syringae, and Micrococcus luteus, and fungi, including Verticillium dahliae, Verticillium longisporum, Alternaria brassicicola, and Botrytis cinerea, even via the gas phase .

Antileishmanial Activity

Derivatives of this compound have demonstrated promising results against leishmaniasis. Compounds containing the selenocyanate moiety exhibited strong potential for treating leishmaniasis, with IC50 values below 5 µM against both Leishmania major and Leishmania infantum .

Other Applications

This compound can oxidize primary and secondary alcohols to form aldehydes and ketones. It can also act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds, and can be reduced to form phenylselenol.

Colon Carcinogenesis Study

A study involving male F344 rats indicated that this compound could reduce tumor incidence when administered at doses of 10 ppm and 20 ppm during different phases of carcinogenesis.

Oxidative Stress Modulation

Research has demonstrated that this compound can modulate oxidative stress pathways, enhancing the activity of superoxide dismutase while attenuating catalase activity in neuronal cells exposed to oxidative stress.

Multitargeting Therapeutic

Derivative 2a with a selenocyanate moiety was found to act as a multitarget compound with antiproliferative, leishmanicidal, and antibacterial activities .

Data Table

Wirkmechanismus

The mechanism of action of phenylselenocyanate involves its interaction with cellular redox systems. It can act as a nucleophile, reacting with various substrates and participating in oxidative transformations. In biological systems, it may alter DNA binding, gene expression, and cyclo-oxygenase-2 (COX-2) activity, contributing to its anticancer and chemopreventive properties .

Vergleich Mit ähnlichen Verbindungen

Phenyl selenocyanate is unique among selenocyanates due to its specific reactivity and applications. Similar compounds include:

Benzyl selenocyanate: Known for its anticancer properties.

p-Xylene selenocyanate: Studied for its chemopreventive activity.

4-Aminothis compound: Exhibits chemopreventive effects against prostate and breast cancer cell lines.

These compounds share similar structural features but differ in their specific applications and reactivity profiles.

Biologische Aktivität

Phenyl selenocyanate (CHNSe) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, including anticancer, antimicrobial, and antileishmanial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a selenium atom bonded to a phenyl group and a cyanate group. Its molecular weight is approximately 182.08 g/mol. The compound is known for its reactivity, which is influenced by the selenium atom's unique properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity in Cancer Cell Lines : In a study involving colon (HT-29) and lung (H1299) cancer cell lines, this compound derivatives displayed IC values below 12 µM, indicating potent antiproliferative effects. Notably, derivative 2b was particularly effective, showing selective toxicity towards cancer cells while sparing nonmalignant cells .

- Mechanism of Action : The mechanism underlying the anticancer effects involves the depletion of glutathione (GSH), a critical antioxidant in cells. This compound compounds were found to react more rapidly with thiol groups compared to their isothiocyanate counterparts, leading to increased oxidative stress in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| 2a | HT-29 | <12 | High |

| 2b | H1299 | <12 | High |

| 1a | MCF-7 | >50 | Low |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was determined to be as low as 12.5 µg/mL for certain bacterial strains .

- Fungal Activity : The compound demonstrated antifungal activity against species like Botrytis cinerea and Alternaria brassicicola. Notably, it was effective even in gas phase applications, suggesting potential uses in agricultural settings .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus epidermidis | 12.5 |

| Botrytis cinerea | Not specified |

| Alternaria brassicicola | Not specified |

Antileishmanial Activity

This compound derivatives have shown promising results against leishmaniasis:

- Effectiveness Against Leishmania : Compounds containing the selenocyanate moiety demonstrated IC values below 5 µM against both Leishmania major and Leishmania infantum, indicating strong potential for treating leishmaniasis .

Case Studies

- Colon Carcinogenesis Study : A study involving male F344 rats indicated that this compound could reduce tumor incidence when administered at doses of 10 ppm and 20 ppm during different phases of carcinogenesis .

- Oxidative Stress Modulation : Research has shown that this compound can modulate oxidative stress pathways, enhancing the activity of superoxide dismutase while attenuating catalase activity in neuronal cells exposed to oxidative stress .

Eigenschaften

IUPAC Name |

phenyl selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODWRXQVQYOJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339311 | |

| Record name | Phenyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-79-5 | |

| Record name | Phenyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2179-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.